

In Vitro Genotoxicity of Dimethyl Terephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl terephthalate (DMT), a monomer primarily used in the production of polyethylene terephthalate (PET), has been the subject of numerous in vitro genotoxicity studies. This technical guide provides a comprehensive review of the available data, summarizing key findings from a battery of assays designed to assess the potential of DMT to induce genetic damage. The overwhelming consensus from these studies is that dimethyl terephthalate is non-genotoxic in vitro. This conclusion is supported by consistently negative results across a range of endpoints, including gene mutations, chromosomal aberrations, and DNA damage. This guide presents a detailed analysis of the experimental protocols and quantitative data from these pivotal studies to support risk assessment and research and development activities.

Data Summary

The following tables summarize the quantitative data from key in vitro genotoxicity studies on **dimethyl terephthalate**.

Table 1: Bacterial Reverse Mutation Assay (Ames Test)



Study	Strains Tested	Concentration Range	Metabolic Activation (S9)	Results
Zeiger et al., 1982	Salmonella typhimurium TA98, TA100, TA1535, TA1537	Not specified in abstract	With and without	Non- mutagenic[1]
Kozumbo et al., 1982	Salmonella typhimurium TA98, TA100	Up to 1000 μ g/plate	With and without	Non- mutagenic[2]
Monarca et al., 1991	Salmonella typhimurium TA98, TA100, TA1535, TA1537, TA1538	Not specified in abstract	With and without	Non- mutagenic[3]

Table 2: Mammalian Cell Gene Mutation Assay

Study	Cell Line	Assay	Concentrati on Range	Metabolic Activation (S9)	Results
Myhr & Caspary, 1991	L5178Y mouse lymphoma cells	Thymidine Kinase (TK) locus	Not specified in abstract	With and without	Non- mutagenic

Table 3: Cytogenetic Assays



Study	Cell Line	Assay Type	Concentrati on Range	Metabolic Activation (S9)	Results
Loveday et al., 1990	Chinese Hamster Ovary (CHO)	Chromosoma I Aberrations	Not specified in abstract	With and without	Negative
Loveday et al., 1990	Chinese Hamster Ovary (CHO)	Sister Chromatid Exchange	Not specified in abstract	With and without	Negative
Monarca et al., 1991	Human peripheral blood lymphocytes	Chromosoma I Aberrations	Not specified in abstract	With and without	Negative[3]
Monarca et al., 1991	Human peripheral blood lymphocytes	Micronucleus Assay	Not specified in abstract	With and without	Negative[3]

Table 4: DNA Damage and Repair Assays

Study	Cell Line/Syste m	Assay Type	" Concentrati on Range	Metabolic Activation (S9)	Results
Monarca et al., 1991	CO60 cells, primary rat hepatocytes	DNA Single- Strand Break	Not specified in abstract	Not applicable	Negative[3]
Monarca et al., 1991	HeLa cells	Unscheduled DNA Synthesis (UDS)	Not specified in abstract	Not applicable	Negative[3]

Experimental Protocols



Detailed methodologies for the key in vitro genotoxicity assays are outlined below. These protocols are based on standard guidelines and the information available from the cited studies.

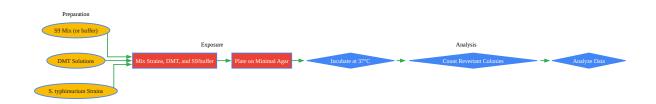
Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

- Strains: A set of at least four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift and base-pair substitutions).
- Metabolic Activation: The test is performed both in the presence and absence of a
 mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats
 induced with Aroclor 1254. This is to assess the mutagenicity of the parent compound and its
 metabolites.
- Exposure: The bacterial strains are exposed to various concentrations of dimethyl
 terephthalate, along with a vehicle control and positive controls, on a minimal glucose agar
 plate.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dosedependent increase in the number of revertant colonies compared to the solvent control.





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Ames Test Experimental Workflow

Mammalian Chromosomal Aberration Test

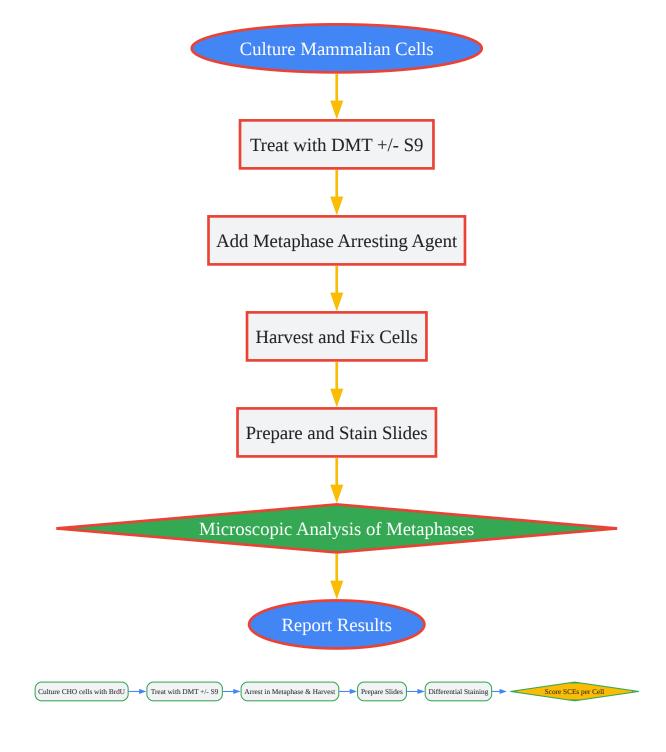
This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are cultured in appropriate media.
- Treatment: The cells are exposed to various concentrations of dimethyl terephthalate, a
 vehicle control, and positive controls for a defined period. The assay is conducted with and
 without metabolic activation (S9 mix).
- Harvesting: After treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation.
- Slide Preparation and Staining: The fixed cells are dropped onto microscope slides, air-dried, and stained (e.g., with Giemsa).



• Microscopic Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.



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- To cite this document: BenchChem. [In Vitro Genotoxicity of Dimethyl Terephthalate: A
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 [https://www.benchchem.com/product/b492978#genotoxicity-of-dimethyl-terephthalate-in-vitro-studies]

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